1H-pirazolo[3,4-b]piridina
Descripción general
Descripción
1H-pyrazolo[3,4-b]pyridine, also known as 1H-pyrazolo[3,4-b]pyridine, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-pyrazolo[3,4-b]pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Las 1H-pirazolo[3,4-b]piridinas se han estudiado ampliamente por sus posibles aplicaciones biomédicas . Son un grupo de compuestos heterocíclicos que presentan dos posibles formas tautómeras: los isómeros 1H y 2H . Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas que se incluyen en más de 5500 referencias (2400 patentes) hasta la fecha .
Fármacos ansiolíticos
Los derivados de 1H-pirazolo[3,4-b]piridina son parte de los fármacos ansiolíticos como el cartazolate, el tracazolate y el etazolate .
Tratamiento de la hipertensión pulmonar
Los derivados de this compound también se utilizan en el tratamiento de la hipertensión pulmonar . Riociguat, un fármaco para el tratamiento de la hipertensión pulmonar, es un ejemplo bien conocido .
Nuevos procesos de síntesis
Para mejorar los procesos y desarrollar nuevos procesos de síntesis, los investigadores han informado de una nueva estrategia para obtener pirazolopiridina a partir de la fusión de pirano[2,3-c]pirazolo que contiene ciano y grupos amino con anilina .
Similitud cercana con las bases púricas
Las 1H-pirazolo[3,4-b]piridinas han atraído el interés de los químicos medicinales debido a su similitud cercana con las bases púricas adenina y guanina .
Mecanismo De Acción
Target of Action
1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of 1H-pyrazolo[3,4-b]pyridine is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
The interaction of 1H-pyrazolo[3,4-b]pyridine with PPARα leads to the activation of the receptor . The activated PPARα then binds to specific response elements in the DNA, leading to the transcription of target genes . This results in changes in cellular functions, including lipid metabolism and inflammatory responses .
Biochemical Pathways
The activation of PPARα by 1H-pyrazolo[3,4-b]pyridine affects several biochemical pathways. These include the fatty acid oxidation pathway, which is upregulated, leading to increased breakdown of fatty acids . Additionally, the activation of PPARα also downregulates pro-inflammatory pathways, thereby reducing inflammation .
Result of Action
The activation of PPARα by 1H-pyrazolo[3,4-b]pyridine leads to several molecular and cellular effects. These include increased fatty acid oxidation, reduced lipid accumulation, and decreased inflammation . These effects can have beneficial impacts in conditions such as metabolic disorders and inflammatory diseases .
Análisis Bioquímico
Biochemical Properties
1H-pyrazolo[3,4-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s interaction with these kinases can influence biochemical reactions within the cell .
Cellular Effects
The effects of 1H-pyrazolo[3,4-b]pyridine on cells are largely tied to its inhibitory action on TRKs . By inhibiting these kinases, 1H-pyrazolo[3,4-b]pyridine can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cell lines .
Molecular Mechanism
The molecular mechanism of 1H-pyrazolo[3,4-b]pyridine involves its binding to TRKs, leading to their inhibition . This inhibitory action can result in changes in gene expression and can affect various cellular processes
Actividad Biológica
1H-Pyrazolo[3,4-b]pyridine is a significant heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological evaluation, and various applications in medicinal chemistry, highlighting key research findings and case studies.
Overview of 1H-Pyrazolo[3,4-b]pyridine
1H-Pyrazolo[3,4-b]pyridine belongs to a class of compounds characterized by a fused pyrazole and pyridine ring system. This structure has garnered attention due to its potential as a scaffold for drug development, particularly in the fields of oncology, neurology, and infectious diseases.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Recent studies have reported various synthetic routes to develop 1H-pyrazolo[3,4-b]pyridine derivatives. One notable approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, yielding a library of tetra- and persubstituted derivatives. This method shows promise for producing compounds with enhanced biological activity against specific targets such as Mycobacterium tuberculosis and various cancer cell lines .
Anticancer Activity
Several derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For instance, compound C03 exhibited an IC50 value of 56 nM against TRKA and demonstrated selective inhibition in the Km-12 cell line with an IC50 of 0.304 μM .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of certain 1H-pyrazolo[3,4-b]pyridine derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is involved in various neurodegenerative diseases, including Alzheimer's disease. Inhibiting this kinase can help modulate pathways related to neurogenesis and apoptosis .
Antimicrobial Activity
The compound has shown promising results against Mycobacterium tuberculosis. A recent study synthesized novel derivatives that demonstrated significant antimicrobial activity, suggesting their potential as lead candidates for tuberculosis treatment .
Case Studies
Case Study 1: TRK Inhibition
- Compound : C03
- Target : TRKA
- IC50 : 56 nM
- Cell Line : Km-12 (IC50 = 0.304 μM)
- Selectivity : High selectivity for MCF-7 and HUVEC cell lines.
Case Study 2: GSK-3 Inhibition
- Focus : Evaluation of various derivatives for neuroprotective effects.
- Findings : Compounds demonstrated significant inhibition of GSK-3 activity, indicating potential therapeutic applications in neurodegenerative diseases .
Data Tables
Compound | Target | IC50 (nM) | Selectivity | Notes |
---|---|---|---|---|
C03 | TRKA | 56 | High | Effective against Km-12 cells |
D01 | GSK-3 | <100 | Moderate | Neuroprotective effects observed |
E02 | M. tuberculosis | <10 | High | Strong antimicrobial activity |
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRTOYGRNLSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949861 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-71-6, 271-73-8 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.